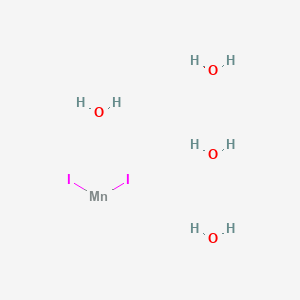
Manganese (II) iodide,hydrous
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese (II) iodide, hydrous, is a chemical compound composed of manganese and iodide ions, with the chemical formula MnI₂(H₂O)ₙ. The tetrahydrate form is a pink solid, while the anhydrous form is beige . This compound features octahedral manganese centers and is known for its solubility in water .
Synthetic Routes and Reaction Conditions:
Anhydrous Form: The anhydrous form of manganese (II) iodide can be prepared by directly reacting manganese with iodine: [ \text{Mn} + \text{I}_2 \rightarrow \text{MnI}_2 ]
Tetrahydrate Form: The tetrahydrate form can be synthesized by treating manganese (II) carbonate with hydriodic acid.
Industrial Production Methods:
- Industrially, manganese (II) iodide is produced using similar methods, with careful control of reaction conditions to ensure purity and yield. The use of high-purity manganese and iodine, along with controlled dehydration processes, is crucial for large-scale production .
Types of Reactions:
Oxidation: In basic solutions, manganese (II) iodide can undergo oxidation. For example, hydrogen peroxide can oxidize Mn(II) to Mn(IV), forming manganese dioxide: [ \text{Mn(OH)}_2 + \text{H}_2\text{O}_2 \rightarrow \text{MnO}_2 + 2\text{H}_2\text{O} ]
Reduction: Manganese (II) iodide can be reduced under specific conditions, though this is less common compared to its oxidation reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) is a common oxidizing agent used in reactions involving manganese (II) iodide.
Reducing Agents: Various reducing agents can be used, depending on the desired reaction pathway.
Major Products:
Scientific Research Applications
Manganese (II) iodide, hydrous, has several applications in scientific research:
Biology: While not as common, manganese (II) iodide can be used in biological studies to investigate the role of manganese in biological systems.
Medicine: Research into manganese-based compounds for medical applications is ongoing, though manganese (II) iodide itself is not widely used in medicine.
Industry: It is often used in the lighting industry as a source of manganese ions or iodide ions.
Mechanism of Action
The mechanism by which manganese (II) iodide exerts its effects is primarily through its ability to participate in redox reactions. The manganese ion can change its oxidation state, allowing it to act as a catalyst in various chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
- Manganese (II) Fluoride (MnF₂)
- Manganese (II) Chloride (MnCl₂)
- Manganese (II) Bromide (MnBr₂)
- Iron (II) Iodide (FeI₂)
- Cobalt (II) Iodide (CoI₂)
Comparison:
- Manganese (II) Iodide vs. Manganese (II) Chloride: Both compounds feature manganese in the +2 oxidation state, but manganese (II) iodide has a larger ionic radius due to the iodide ion, affecting its solubility and reactivity.
- Manganese (II) Iodide vs. Iron (II) Iodide: While both compounds contain iodide ions, the different metal ions (manganese vs. iron) result in distinct chemical properties and reactivities .
Manganese (II) iodide, hydrous, stands out due to its unique combination of manganese and iodide ions, making it valuable in specific industrial and research applications.
Properties
Molecular Formula |
H8I2MnO4 |
|---|---|
Molecular Weight |
380.81 g/mol |
IUPAC Name |
diiodomanganese;tetrahydrate |
InChI |
InChI=1S/2HI.Mn.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 |
InChI Key |
XJZJNPHDXBLNHA-UHFFFAOYSA-L |
Canonical SMILES |
O.O.O.O.[Mn](I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


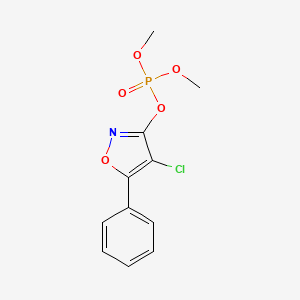
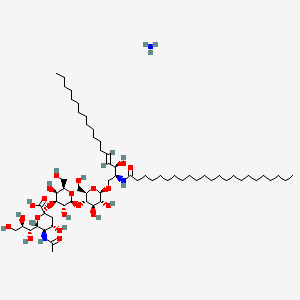

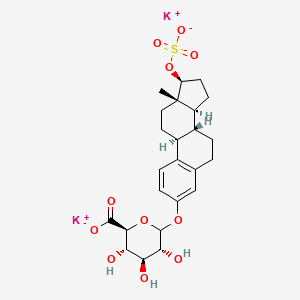

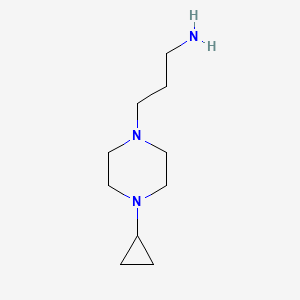

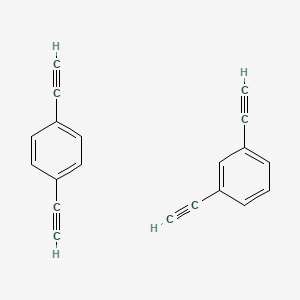
![1-[4-[[4-(2,5-dioxopyrrol-1-yl)-2-ethyl-6-methylphenyl]methyl]-3-ethyl-5-methylphenyl]pyrrole-2,5-dione](/img/structure/B13822044.png)
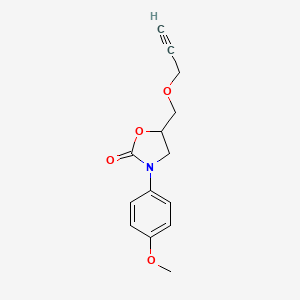
![1-(4-methylpiperazin-1-yl)-2-[(E)-1-phenylethylideneamino]oxyethanone](/img/structure/B13822068.png)
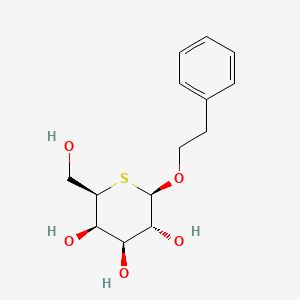
![6-Amino-4-(2,4-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13822101.png)
![Ethyl [(5-amino-2-pyridinyl)oxy]acetate](/img/structure/B13822102.png)
